molecular formula C8H7FO B092744 2-(3-Fluorophenyl)oxirane CAS No. 18511-63-2

2-(3-Fluorophenyl)oxirane

Cat. No.: B092744
CAS No.: 18511-63-2
M. Wt: 138.14 g/mol
InChI Key: HNBRZCKMGQHNJA-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)oxirane is a fluorinated epoxide compound that serves as a versatile and critical intermediate in advanced organic synthesis and drug discovery. Its structure, featuring a reactive oxirane ring attached to a 3-fluorophenylmethyl group, makes it a valuable electrophilic building block for constructing complex molecules, particularly through regioselective ring-opening reactions influenced by the fluorine atom . In pharmaceutical research, this compound and its structural analogs are primarily investigated as chiral synthons for the development of active pharmaceutical ingredients (APIs) . For instance, related ortho- and meta-fluorinated styrene oxides are crucial intermediates in synthesizing potential therapeutics for neurodegenerative diseases, such as glycogen synthase kinase-3β (GSK-3β) inhibitors and N-methyl-d-aspartate (NMDA) receptor antagonists, which are targets for Alzheimer's and Parkinson's disease research . The inherent reactivity of the epoxide ring allows it to act as an alkylating agent, enabling researchers to incorporate the 3-fluorophenyl moiety into larger molecular frameworks, a common strategy in medicinal chemistry to modulate the biological activity and metabolic stability of drug candidates . Proper handling under inert conditions is recommended due to its potential sensitivity to moisture and nucleophiles .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-fluorophenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBRZCKMGQHNJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571078
Record name 2-(3-Fluorophenyl)oxirane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18511-63-2
Record name 2-(3-Fluorophenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-fluorophenyl)oxirane
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Synthetic Methodologies for 2 3 Fluorophenyl Oxirane and Its Structural Analogues

Conventional Epoxidation Routes to Fluorophenyl Oxiranes

The direct oxidation of the double bond in fluorinated styrenes represents a primary and straightforward route to fluorophenyl oxiranes. This transformation is commonly achieved using several classes of oxidizing agents, including metal-based catalysts, dioxiranes, and peroxy acids. The choice of method often depends on factors such as desired stereoselectivity, substrate tolerance, and reaction scale.

Metal-Catalyzed Epoxidation Strategies

Metal complexes are widely employed to catalyze the epoxidation of alkenes, offering high efficiency and, in many cases, excellent control over stereochemistry. Various transition metals, including manganese, tungsten, and palladium, have been utilized to mediate the transfer of an oxygen atom to the olefin. arkat-usa.orgresearchgate.net

A notable example is the use of a manganese-based catalyst, such as MnTMTACN, in conjunction with hydrogen peroxide. The addition of a co-catalyst like scandium(III) triflate (Sc(OTf)₃) can significantly increase the reaction rate for electron-deficient styrenes. rsc.org For the epoxidation of 4-fluorostyrene (B1294925), a structural analogue of the precursor to 2-(3-fluorophenyl)oxirane, this system demonstrates high conversion and selectivity. rsc.org However, the concentration of the Lewis acid co-catalyst is critical; higher concentrations can lead to over-oxidation and epoxide ring-opening byproducts. rsc.org

Another effective method involves a tungsten-based catalytic system. Using sodium tungstate (B81510) (Na₂WO₄), phenylphosphonic acid (PhP(O)(OH)₂), and a phase-transfer catalyst under weakly acidic conditions, hydrogen peroxide can efficiently epoxidize various styrenes, including 4-fluorostyrene. thieme-connect.com This halide-free system is particularly advantageous for producing acid-sensitive epoxides. thieme-connect.com

Table 1: Metal-Catalyzed Epoxidation of Fluorinated Styrenes

SubstrateCatalyst SystemOxidantSolventYieldReference
4-FluorostyreneMnTMTACN / Sc(OTf)₃ (0.5 mol%)H₂O₂AcetonitrileHigh Selectivity rsc.org
4-FluorostyreneNa₂WO₄ / PhP(O)(OH)₂ / Phase-Transfer CatalystH₂O₂Solvent-FreeNot Specified thieme-connect.com

Dioxirane-Mediated Epoxidation

Dioxiranes are powerful, three-membered cyclic peroxide oxidants that can epoxidize alkenes efficiently under neutral and mild conditions. rsc.org They can be used as isolated solutions, such as dimethyldioxirane (B1199080) (DMDO) in acetone, or generated in situ from a ketone and a primary oxidant like potassium peroxymonosulfate (B1194676) (Oxone®). nih.govlboro.ac.uk The reaction mechanism is generally considered to be a concerted, single-step process. rsc.org

The reactivity of dioxiranes is influenced by the electronic properties of the substrate. Research has shown that the incorporation of fluorine into the aromatic ring of aryl alkyl ketones can enhance the reactivity of the corresponding dioxiranes. lboro.ac.uk The epoxidation of stilbene-type olefins has been successfully achieved using this method. arkat-usa.org For fluorinated styrenes, chiral dioxiranes, generated from fructose-derived ketones, can be employed to achieve asymmetric epoxidation, a process that can be enhanced through kinetic resolution to yield products with high enantiopurity. nih.gov

Peroxy Acid-Based Epoxidation Methods

Peroxy acids (RCO₃H), such as meta-chloroperoxybenzoic acid (m-CPBA), are classic and widely used reagents for converting alkenes into epoxides. libretexts.orgyoutube.com The reaction proceeds through a concerted mechanism where an oxygen atom is transferred from the peroxy acid to the alkene, resulting in syn-stereoselectivity. libretexts.org This method is valued for its operational simplicity and broad applicability.

The synthesis of fluorinated epoxides, such as 3-(2-fluorophenyl)oxirane-2-carboxylic acid, can be accomplished through the epoxidation of a suitable precursor using a peracid. The reaction conditions, including temperature and pH, are controlled to ensure the selective formation of the desired epoxide. The general reliability of this method makes it a common choice for the preparation of various fluorophenyl oxiranes.

Ylide-Mediated Epoxidation of Carbonyl Precursors

An alternative and powerful strategy for constructing oxirane rings is the reaction of a carbonyl compound (an aldehyde or ketone) with a sulfur ylide. This transformation, widely known as the Johnson-Corey-Chaykovsky reaction, forms the epoxide by transferring a methylene (B1212753) or substituted methylene group to the carbonyl carbon. wikipedia.org This approach is particularly useful as it starts from readily available aldehydes, such as 3-fluorobenzaldehyde (B1666160).

Stoichiometric Ylide Approaches in Fluorophenyl Oxirane Synthesis

In the stoichiometric version of the Johnson-Corey-Chaykovsky reaction, the sulfur ylide is pre-formed or generated in situ in at least a one-to-one molar ratio with the carbonyl substrate. arkat-usa.orgwikipedia.org Typically, a sulfonium (B1226848) salt, like trimethylsulfonium (B1222738) iodide or trimethylsulfoxonium (B8643921) iodide, is treated with a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in a solvent like dimethyl sulfoxide (B87167) (DMSO). rsc.org

The synthesis of this compound has been explicitly documented using this method. The reaction of 3-fluorobenzaldehyde with an ylide generated from trimethylsulfonium iodide and a base in DMSO affords the target epoxide in moderate yield. rsc.org This approach has been successfully applied to a wide range of aldehydes and ketones to produce the corresponding epoxides. rsc.org A similar one-pot reaction starting from an aldehyde, a sulfur ylide, and subsequent treatment with carbon dioxide has been shown to produce the cyclic carbonate derived from the intermediate epoxide, with the fluorophenyl derivative being formed in high yield. thieme-connect.com

Table 2: Stoichiometric Ylide Epoxidation for this compound

PrecursorYlide SourceBaseSolventYieldReference
3-FluorobenzaldehydeTrimethylsulfonium IodideNaH or KOtBuDMSO49% rsc.org

Catalytic Ylide Methods for Oxirane Ring Formation

While stoichiometric ylide reactions are effective, methods that use only a catalytic amount of the sulfide (B99878) are highly desirable for efficiency and sustainability. Catalytic asymmetric epoxidation using sulfur ylides has emerged as a sophisticated strategy for producing enantiopure oxiranes. mdpi.comuncw.edu

These catalytic cycles typically involve a chiral sulfide that reacts with an alkylating agent to form a sulfonium salt. uncw.edu Deprotonation by a base generates the chiral ylide, which then reacts with an aldehyde. The resulting epoxide is released, and the chiral sulfide is regenerated to continue the cycle. uncw.edu The efficiency of these catalytic systems has been improved by optimizing reaction conditions, such as temperature and the choice of reagents, to accelerate the rate-limiting steps, which are often the formation of the sulfonium salt and the ylide's addition to the carbonyl. uncw.edu Chiral thiolanes have been developed as effective organocatalysts for this transformation, yielding high enantiomeric excesses for various aromatic aldehydes. uncw.eduorganic-chemistry.org

Asymmetric Synthesis of Enantioenriched Fluorophenyl Oxiranes

The production of single-enantiomer fluorophenyl oxiranes is crucial for their application in the synthesis of chiral drugs and other bioactive molecules. Several asymmetric strategies have been developed to achieve high enantioselectivity.

Enantioselective Epoxidation Techniques

The direct asymmetric epoxidation of 3-fluorostyrene (B1329300) is a primary route to enantioenriched this compound. This has been achieved using various catalytic systems.

Metal-Catalyzed Epoxidation: Chiral metal complexes have proven effective in catalyzing the enantioselective epoxidation of styrenes. For instance, chiral metalloporphyrin catalysts have been shown to facilitate the epoxidation of unfunctionalized terminal olefins with high enantiomeric excess. rsc.org While specific data for 3-fluorostyrene using these exact catalysts is not detailed in the provided results, the general success with styrene (B11656) derivatives suggests their applicability. Similarly, chiral (salen)Co(III) complexes are well-known for their role in asymmetric reactions, including epoxide synthesis. nih.govsci-hub.boxnih.gov

A notable example involves the use of a heterobimetallic La-Li₃-BINOL complex (LLB) in the catalytic asymmetric Corey-Chaykovsky epoxidation of ketones, which can be adapted for the synthesis of 2,2-disubstituted terminal epoxides. nih.gov Although this method is for disubstituted epoxides, it highlights the potential of lanthanide-based catalysts in asymmetric epoxidation.

Organocatalytic Epoxidation: Organocatalysis offers a metal-free alternative for asymmetric epoxidation. Chiral ketones, for example, can generate chiral dioxiranes in situ, which then act as the epoxidizing agent. Studies on the asymmetric epoxidation of various styrenes using a carbocyclic oxazolidinone-containing ketone have demonstrated high enantioselectivity (89-93% ee). nih.gov The electronic effects of substituents on the ketone catalyst were found to influence the competition between spiro and planar transition states, which in turn dictates the enantioselectivity. nih.gov Another approach utilizes chiral bisaryl-silyl-protected pyrrolidines as organocatalysts with hydrogen peroxide as the oxidant, achieving high yields and enantioselectivities for α,β-epoxy aldehydes. organic-chemistry.org These methods are applicable to α,β-unsaturated aldehydes and demonstrate the versatility of organocatalysis in epoxidation reactions. organic-chemistry.orgnih.gov

Chemoenzymatic Approaches for Chiral Fluorophenyl Epoxides

Chemoenzymatic methods, which combine chemical synthesis with biocatalysis, provide a powerful and environmentally friendly route to chiral epoxides.

Styrene Monooxygenases (SMOs): Styrene monooxygenases are flavoprotein monooxygenases that can catalyze the highly stereo- and regioselective epoxidation of alkenes. These enzymes, often produced recombinantly in E. coli, can accept a range of aromatic alkene substrates. A biomimetic system using a styrene monooxygenase enzymatic cascade has been developed for the asymmetric azidohydroxylation of styrene derivatives, which proceeds via a chiral epoxide intermediate. nih.gov This highlights the potential of SMOs for producing chiral fluorophenyl oxiranes.

Epoxide Hydrolases (EHs): Epoxide hydrolases catalyze the hydrolysis of epoxides to the corresponding diols. In a kinetic resolution process, one enantiomer of a racemic epoxide is selectively hydrolyzed, leaving the other enantiomer in high enantiomeric excess. Recombinant Escherichia coli expressing epoxide hydrolase from Sphingomonas sp. HXN-200 has been used for the enantioselective hydrolysis of racemic epoxides, including (S)-2-(4-fluorophenyl)oxirane. nih.gov This method allows for the preparation of both the enantioenriched epoxide and the corresponding vicinal diol.

Halohydrin Dehalogenases (HHDHs): Halohydrin dehalogenases are versatile enzymes that can catalyze both the formation of epoxides from haloalcohols and the ring-opening of epoxides with various nucleophiles. nih.gov HHDH from Ilumatobacter coccineus (HheG) has been shown to catalyze the α-position regioselective ring-opening of styrene oxide derivatives with azide (B81097), producing 2-azido-2-aryl-1-ols. nih.gov For example, the reaction with this compound yields 2-azido-2-(3-fluorophenyl)ethanol. nih.gov This enzymatic transformation provides a route to functionalized derivatives of the target epoxide. Furthermore, HHDH variant ISM-4 has been studied for the synthesis of enantioenriched fluorinated β-hydroxy nitriles from fluorinated styrene oxides, demonstrating the utility of these enzymes in processing fluorinated substrates. acs.org

Hydrolytic Kinetic Resolution for Optically Active Oxiranes

Hydrolytic kinetic resolution (HKR) is a highly efficient method for obtaining enantiomerically enriched epoxides and 1,2-diols from racemic epoxides. This reaction is typically catalyzed by chiral (salen)Co(III) complexes. sci-hub.boxnih.gov The process involves the selective hydrolysis of one enantiomer of the epoxide, leaving the unreacted epoxide in high enantiomeric purity. sci-hub.boxnih.gov

The mechanism of the (salen)Co(III)-catalyzed HKR involves a cooperative bimetallic pathway where one cobalt complex acts as a Lewis acid to activate the epoxide, and another delivers the hydroxide (B78521) nucleophile. nih.gov This mechanism is responsible for the high stereoselectivity and broad substrate scope of the reaction. nih.gov The reaction is practical due to the use of water as a reactant and the low loading of a recyclable, commercially available catalyst. sci-hub.boxnih.gov While specific kinetic data for this compound is not extensively detailed in the provided results, the HKR has been successfully applied to a wide variety of terminal epoxides, suggesting its applicability to this substrate. sci-hub.boxnih.gov An improved process for HKR involves the in-situ activation of the Co(II) catalyst in the presence of the epoxide and the use of electron-deficient aromatic acids as promoters. google.com

Chiral Auxiliaries and Ligand-Controlled Syntheses

The use of chiral auxiliaries is a classical strategy in asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. kashanu.ac.ir For the synthesis of chiral oxiranes, sulfur ylides generated from sulfonium salts prepared from chiral auxiliaries like (1R,4R,5R)-4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane have been used to react with aldehydes to afford chiral oxiranes in high yields and selectivities. tcichemicals.com

In ligand-controlled synthesis, the chirality of a ligand attached to a metal catalyst directs the stereochemical course of the reaction. Fluorinated chiral ligands have been shown to have a significant impact in metal-catalyzed asymmetric transformations. rsc.org For example, a variety of chiral ligands, including those with fluorine substituents, have been employed in transition-metal-catalyzed enantioselective C-N cross-coupling reactions to synthesize chiral amines. rsc.org While direct examples of the synthesis of this compound using specific chiral auxiliaries or ligands are not extensively covered in the provided search results, the general principles of these methods are well-established and applicable. kashanu.ac.irrsc.org For instance, the synthesis of lemborexant starts from 2-(3-fluorophenyl)acetonitrile and induces chirality from an epoxide intermediate through a series of reactions including a lipase-induced transesterification, which can be considered a form of kinetic resolution controlled by a chiral biocatalyst (a type of ligand). nih.gov

Preparation of Diverse this compound Derivatives

The synthetic utility of this compound lies in its ability to be converted into a variety of functionalized molecules through reactions that open the strained epoxide ring or modify the aromatic ring.

Introduction of Additional Functionalities onto the Oxirane or Aryl Moiety

Ring-Opening Reactions: The epoxide ring of this compound is susceptible to nucleophilic attack, leading to the formation of a range of derivatives. The regioselectivity of the ring-opening can often be controlled by the choice of nucleophile and reaction conditions.

  • With Nitrogen Nucleophiles: Amines can open the epoxide ring to yield amino alcohols. For example, the reaction of 2-[(R)-fluoro(phenyl)methyl]oxirane with primary and secondary amines proceeds via a regioselective ring-opening to give diastereomeric products that can be analyzed by NMR and HPLC. acs.org The reaction of fluorine-containing 2,3-epoxypropanoates with amines like p-anisidine (B42471) proceeds with high stereoselectivity to form 2-amino-3-hydroxypropanoates. beilstein-journals.org
  • With Azide Nucleophiles: As mentioned in the chemoenzymatic section, halohydrin dehalogenases can catalyze the ring-opening of styrene oxides with azide to produce 2-azido-2-aryl-1-ols. nih.gov
  • With Oxygen Nucleophiles: The hydrolytic kinetic resolution itself is a ring-opening reaction with water. sci-hub.boxnih.gov Borinic acid catalysis can be used for the regioselective ring-opening of epoxy alcohols with various nucleophiles. scholaris.ca
  • With Sulfur Nucleophiles: The ring-opening of fluorine-containing 2,3-epoxypropanoates with thiols has been demonstrated. beilstein-journals.org
  • With Fluoride (B91410) Nucleophiles: The ring-opening of epoxides with fluoride sources is a key method for synthesizing fluorohydrins. ucla.educore.ac.uk This can be achieved using reagents like pyridine/9HF or Et₃N/3HF. core.ac.uk
  • Functionalization of the Aryl Moiety: While the provided search results focus heavily on the synthesis and reactions of the oxirane ring, the aromatic fluorine atom offers a site for further modification. For example, nucleophilic aromatic substitution (SNA_r) reactions could potentially be employed to introduce other functional groups, although this would likely require activation of the ring with additional electron-withdrawing groups. Transition-metal-catalyzed cross-coupling reactions are also a powerful tool for the functionalization of aryl halides, though the reactivity of aryl fluorides can be challenging. hbni.ac.in

    Below is a table summarizing the types of derivatives that can be prepared from this compound and its analogues.

    Derivative Class Synthetic Method Reagent/Catalyst
    Amino Alcohols Ring-opening Amines
    Azido (B1232118) Alcohols Ring-opening Sodium azide, HHDH
    Diols Hydrolysis Water, (salen)Co(III) complex
    Fluorohydrins Ring-opening Pyridine/9HF, Et₃N/3HF
    Thioethers Ring-opening Thiols
    β-Hydroxy Nitriles Ring-opening Cyanide, HHDH

    Regiospecific Synthetic Strategies for Substituted Fluorophenyl Oxiranes

    The synthesis of substituted fluorophenyl oxiranes, including the target compound this compound, is a critical process in organic chemistry, providing key intermediates for various pharmaceuticals and functional materials. scispace.com Regiospecific synthetic strategies are paramount to ensure the correct placement of the epoxide ring in relation to the fluorine-substituted phenyl group, which dictates the chemical properties and subsequent reactivity of the molecule.

    A primary and well-established method for the synthesis of these epoxides is the epoxidation of the corresponding fluorinated styrenes. However, the direct synthesis from aldehydes via the Corey-Chaykovsky reaction is also a common and effective strategy. This approach involves the reaction of a sulfonium ylide with an aldehyde or ketone.

    For instance, this compound can be prepared from 3-fluorobenzaldehyde. A general procedure involves dissolving trimethylsulfonium iodide or trimethylsulfoxonium iodide in a suitable solvent like dimethyl sulfoxide (DMSO). rsc.org A base, such as sodium hydride or potassium tert-butoxide, is then added to generate the ylide. rsc.org The subsequent dropwise addition of a solution of the corresponding aldehyde, in this case, 3-fluorobenzaldehyde, leads to the formation of the desired oxirane. rsc.org This method has been reported to yield this compound in a 49% yield after purification by distillation. rsc.org Similar strategies can be applied to synthesize other isomers, such as 2-(2-fluorophenyl)oxirane (B2908619) and 2-(4-fluorophenyl)oxirane (B101943), starting from their respective aldehydes. rsc.org For example, the synthesis of 2-(2-fluorophenyl)oxirane using this general procedure resulted in a 57% yield. rsc.org

    The regioselectivity of reactions involving these oxiranes is a significant area of study. For example, the ring-opening of styrene oxide derivatives is a key step in synthesizing various functionalized molecules. The enzyme-catalyzed azidolysis of fluorophenyl oxiranes demonstrates high regioselectivity. Halohydrin dehalogenase from Ilumatobacter coccineus (HheG) has been shown to catalyze the α-position regioselective ring-opening of styrene oxide derivatives to produce 2-azido-2-aryl-1-ols. nih.gov In the case of this compound, this biocatalytic reaction yields 2-azido-2-(3-fluorophenyl)ethanol with high efficiency. nih.gov

    Furthermore, chemo-enzymatic cascades have been developed for the synthesis of chiral 1,2-azido alcohols from fluorinated styrenes. rsc.org This involves the highly selective epoxidation of the styrene by a styrene monooxygenase (StyA), followed by a regioselective ring-opening with an azide nucleophile. rsc.org For example, a cascade reaction starting with 4-fluorostyrene can produce the corresponding chiral epoxide, which is then converted to an azido alcohol. rsc.org

    The following table summarizes various synthetic strategies for producing substituted fluorophenyl oxiranes, highlighting the starting materials, reagents, and yields.

    ProductStarting MaterialKey Reagents/CatalystYieldReference
    This compound3-FluorobenzaldehydeTrimethylsulfonium iodide, Sodium hydride, DMSO49% rsc.org
    2-(2-Fluorophenyl)oxirane2-FluorobenzaldehydeTrimethylsulfonium iodide, Sodium hydride, DMSO57% rsc.org
    2-(3-Fluorophenyl)-2-methyloxirane3-FluoroacetophenoneTrimethylsulfonium iodide, Sodium hydride, DMSO76% rsc.org
    2-(4-Fluorophenyl)-2-methyloxirane4-FluoroacetophenoneTrimethylsulfonium iodide, Sodium hydride, DMSO70% rsc.org
    2-(3,4-Difluorophenyl)oxirane3,4-DifluorobenzaldehydeTrimethylsulfonium iodide, Sodium hydride, DMSO54% rsc.org

    The development of these regiospecific synthetic methods is crucial for accessing structurally defined fluorophenyl oxiranes, which serve as versatile building blocks in medicinal chemistry and materials science. The ability to control the position of the fluorine atom on the phenyl ring and to perform regioselective transformations on the epoxide ring opens up avenues for creating novel and complex molecules with desired properties.

    Reactivity and Mechanistic Investigations of 2 3 Fluorophenyl Oxirane Transformations

    Oxirane Ring-Opening Reactions of Fluorophenyl Epoxides

    The high ring strain and the polarized carbon-oxygen bonds of the oxirane ring in 2-(3-Fluorophenyl)oxirane make it susceptible to nucleophilic attack, leading to a variety of functionalized products. These reactions are a cornerstone of its synthetic utility.

    Nucleophilic Ring-Opening Pathways

    The reaction of this compound with various nucleophiles is a common strategy to introduce diverse functional groups. The regioselectivity and stereochemistry of these reactions are influenced by the nature of the nucleophile, the catalyst, and the reaction conditions.

    The aminolysis of epoxides is a fundamental method for the synthesis of β-amino alcohols, which are important structural motifs in many biologically active compounds and chiral auxiliaries. The reaction of this compound with amines is a key transformation. For instance, the reaction with various primary and secondary amines can be facilitated by catalysts to afford the corresponding β-amino alcohols. acs.orgnih.gov The use of catalysts can be crucial, especially when dealing with less reactive aromatic amines. acs.org Studies have shown that microwave irradiation in nitromethane (B149229) can promote the regioselective ring-opening of epoxides with poorly reactive aromatic amines. acs.org

    Table 1: Synthesis of β-Amino Alcohols from this compound
    Amine NucleophileCatalyst/ConditionsProductReference
    α-Chiral primary and secondary aminesNot specifiedDiastereomeric β-amino alcohols acs.orgnih.gov
    Less reactive aromatic aminesMicrowave irradiation in nitromethaneRegioselective β-amino alcohols acs.org
    Aniline[salphAl(THF)2]+[SbF6]−Mixture of regioisomers rsc.org
    Aniline[rac-salcyAl(THF)2]+[SbF6]−Mixture of regioisomers rsc.org
    2-FluoroanilineCa(CF3CO2)2 (solvent-free, 40 °C)Low yield of 2-(2-fluorophenylamino)cyclohexanol from cyclohexene (B86901) oxide suggests low reactivity for this compound chem-soc.si

    The reaction of this compound with thiol nucleophiles provides a direct route to β-hydroxy sulfides. These reactions are typically carried out under basic conditions to generate the more nucleophilic thiolate anion. For example, the reaction with thiophenol in the presence of a base would yield 2-(phenylthio)-1-(3-fluorophenyl)ethanol. The regioselectivity of this reaction is generally high, with the nucleophile attacking the less sterically hindered carbon of the oxirane ring. The development of efficient methods for the synthesis of 2-mercapto dihydrothiazines involves a thiol-involved cascade reaction, highlighting the utility of thiol nucleophiles in ring-opening chemistry. mdpi.com

    The ring-opening of this compound with alcohol and phenol (B47542) nucleophiles leads to the formation of β-hydroxy ethers. These reactions are often catalyzed by either acids or bases. Acid catalysis activates the epoxide by protonation of the oxygen atom, making it more susceptible to nucleophilic attack. Base catalysis, on the other hand, involves the deprotonation of the alcohol or phenol to generate a more potent alkoxide or phenoxide nucleophile. The synthesis of various oxirane derivatives and their subsequent ring-opening reactions are crucial in the preparation of agricultural and pharmaceutical intermediates. google.com

    The reaction of this compound with halide nucleophiles, such as those derived from hydrohalic acids or metal halides, results in the formation of halohydrins. acs.orgchem-soc.si These compounds are versatile synthetic intermediates. The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the halide. For instance, the use of lithium halides has been shown to lead to the highly regioselective opening of the oxirane ring. researchgate.net

    Regioselectivity and Stereochemical Control in Ring-Opening

    The regioselectivity of the nucleophilic ring-opening of this compound is a critical aspect of its synthetic transformations. Under basic or neutral conditions (SN2-type), the nucleophile generally attacks the less substituted carbon atom (C2) due to steric hindrance. However, under acidic conditions (SN1-type), the reaction may proceed through a carbocation-like transition state, and the nucleophile may preferentially attack the more substituted benzylic carbon (C1), which can better stabilize a positive charge.

    The stereochemistry of the ring-opening is also a key consideration. The SN2 mechanism results in an inversion of configuration at the center of attack. Therefore, if a chiral enantiomer of this compound is used, the stereochemistry of the product can be predicted. For instance, the ring-opening of a trans-epoxide with a nucleophile will result in the formation of an anti-diol derivative. The use of chiral catalysts can also be employed to achieve enantioselective ring-opening of racemic epoxides. acs.orgrsc.org

    Table 2: Regioselectivity in Ring-Opening of this compound and Related Epoxides
    NucleophileCatalyst/ConditionsMajor RegioisomerStereochemistryReference
    Amines(S)-2-[(R)-Fluoro(phenyl)methyl]oxiraneRegioselectiveDiastereomeric products acs.orgnih.gov
    AnilineCationic aluminum salen catalystCatalyst-controlledHigh regioselectivity rsc.org
    Azide (B81097)Halohydrin dehalogenase (HheG)α-position attackNot specified nih.gov
    Halides (LiBr)Amberlyst 15Regio- and stereoselectivesyn/anti ratio temperature dependent researchgate.net
    Electronic and Steric Factors Influencing Regioselectivity

    The ring-opening of unsymmetrical epoxides like this compound is a process governed by a delicate balance of electronic and steric effects, which dictate the regioselectivity of nucleophilic attack. chemistrysteps.com The oxirane ring contains two electrophilic carbon atoms: the primary carbon (C1) and the benzylic, secondary carbon (C2). The regiochemical outcome depends significantly on the reaction conditions, particularly whether the reaction proceeds under basic/neutral or acidic conditions. vu.nllibretexts.org

    Under basic or neutral conditions, with strong nucleophiles, the reaction generally follows an SN2 mechanism. chemistrysteps.comlibretexts.org In this scenario, steric hindrance is the predominant factor. chemistrysteps.com The nucleophile preferentially attacks the less sterically hindered carbon atom. For this compound, this is the terminal C1 carbon, leading to the formation of a secondary alcohol. This preference is a classic example of steric control in SN2 reactions, where the transition state energy is minimized by avoiding steric clash between the incoming nucleophile and the bulky substituent on the adjacent carbon. chemistrysteps.com

    The interplay between these factors can be subtle. For instance, in aromatic epoxides, the distribution of electric charges is more fluid compared to aliphatic epoxides, making them sensitive to substituent effects. cdnsciencepub.com An electron-withdrawing group like fluorine can influence the charge distribution and the relative energies of the frontier orbitals (HOMO and LUMO), which can in turn affect the selectivity of soft and hard nucleophiles according to Hard-Soft Acid-Base (HSAB) theory. cdnsciencepub.com

    Table 1: Factors Influencing Regioselectivity of this compound Ring-Opening

    Factor Effect on Regioselectivity Favored Position of Attack Typical Conditions
    Steric Hindrance The nucleophile attacks the less sterically crowded carbon atom. The 3-fluorophenyl group is bulkier than the hydrogen on the terminal carbon.Primary Carbon (C1)Basic or Neutral (Strong Nucleophiles, SN2 mechanism) chemistrysteps.comlibretexts.org
    Electronic Stabilization The nucleophile attacks the carbon atom that can better stabilize a developing positive charge. The benzylic carbon is stabilized by the phenyl ring.Secondary/Benzylic Carbon (C2)Acidic (Weak Nucleophiles, SN1-like mechanism) vu.nllibretexts.org
    Fluorine Substituent The electron-withdrawing nature of fluorine at the meta-position influences the electron density of the phenyl ring and the stability of the carbocation-like transition state. cdnsciencepub.comCan modulate the electronic effect, but benzylic stabilization generally dominates under acidic conditions.All conditions
    Diastereoselective and Enantioselective Outcomes in Ring-Opening

    The ring-opening of this compound can proceed with high levels of stereocontrol, yielding specific diastereomers or enantiomers, particularly when chiral reagents, catalysts, or enzymes are employed. The inherent stereochemistry of the SN2 and SN1-like mechanisms provides the foundation for this selectivity.

    In a typical SN2 ring-opening, the nucleophile attacks the electrophilic carbon from the backside relative to the C-O bond being broken. libretexts.org This results in a predictable inversion of stereochemistry at the site of attack. If a racemic mixture of this compound is used, this leads to a corresponding racemic mixture of products. However, if an enantiomerically pure epoxide is used, the SN2 reaction will produce a single enantiomer of the product with inverted configuration at the reaction center.

    Enantioselective ring-opening is often achieved through kinetic resolution, where one enantiomer of the racemic epoxide reacts faster than the other in the presence of a chiral catalyst or enzyme. acs.org Halohydrin dehalogenases (HHDHs), for example, are enzymes known to catalyze the enantioselective ring-opening of epoxides. acs.orgrsc.org Studies on the closely related 2-(4-fluorophenyl)oxirane (B101943) have shown that HHDH enzymes can catalyze the addition of cyanide to afford enantioenriched (S)-3-(4-fluorophenyl)-3-hydroxypropanenitrile, leaving the unreacted (S)-epoxide with high optical purity. acs.org This demonstrates that biocatalytic methods can be highly effective in achieving both regio- and enantioselectivity in the ring-opening of fluorinated styrene (B11656) oxides.

    Diastereoselectivity becomes a key consideration when the ring-opening reaction creates a new stereocenter and the starting material already contains one or more stereocenters. For trans-2,3-disubstituted epoxides, ring-opening via an SN2 mechanism typically proceeds with anti-diastereoselectivity, where the nucleophile and the leaving oxygen group end up on opposite sides in the final product. researchgate.net In the case of this compound, if the nucleophile itself is chiral, a pair of diastereomers can be formed, and the ratio may be controlled by the specific interactions within the transition state.

    Catalytic systems can also induce high diastereoselectivity. For instance, phosphine-catalyzed cascade reactions involving vinyl oxiranes have been shown to produce spiro-2(3H)-furanone skeletons with high diastereoselectivity. acs.org While this specific reaction may not be directly applicable, it highlights the principle that catalysts can organize the transition state to favor the formation of one diastereomer over another.

    Catalytic Effects on Regio- and Stereoselectivity (e.g., Lewis Acids, Solvents)

    Catalysts and solvents play a pivotal role in modulating the regioselectivity and stereoselectivity of the ring-opening of this compound. chemistrysteps.com Their primary function is to activate the epoxide, influence the nature of the transition state, and in the case of chiral catalysts, create an asymmetric environment.

    Lewis Acids: Lewis acids such as bismuth(III) triflate (Bi(OTf)₃), boron trifluoride etherate (BF₃·OEt₂), and titanium isopropoxide are common catalysts for epoxide ring-opening. nih.govsci-hub.se They coordinate to the oxygen atom of the oxirane ring, which polarizes the C-O bonds and increases the electrophilicity of the carbon atoms. cdnsciencepub.com This coordination enhances the leaving group ability of the oxygen, promoting a reaction pathway with more SN1 character. libretexts.org Consequently, Lewis acid catalysis generally favors nucleophilic attack at the more substituted benzylic carbon (C2), which can better stabilize the developing positive charge. cdnsciencepub.comnih.gov For example, Bi(OTf)₃ has been shown to efficiently catalyze the rearrangement of epoxides to aldehydes, which then undergo further reactions, demonstrating the powerful influence of the Lewis acid on the reaction pathway. nih.gov

    Solvents: The choice of solvent can influence both the reaction rate and the selectivity. Polar protic solvents can participate in hydrogen bonding with the epoxide oxygen, activating it for ring-opening in a manner similar to, but weaker than, Lewis acids. Non-polar aprotic solvents are often used for reactions involving strong, unhindered nucleophiles where an SN2 pathway is desired. The solvent can also affect the stability of charged intermediates and transition states, thereby influencing the regiochemical outcome.

    Transition Metal and Organocatalysts: A wide array of catalytic systems have been developed for precise control over epoxide transformations. Cobalt-based catalysts, for instance, have been used in the regioselective ring-opening of epoxides with aryl halides. acs.org In these systems, a nucleophilic Co(I) complex, generated in situ, attacks the epoxide at the less sterically hindered side, demonstrating catalyst-controlled regioselectivity. acs.org Borinic acid catalysts have been shown to facilitate regioselective ring-opening of epoxy alcohols through a tethering mechanism, where the catalyst binds to both the nucleophile and the substrate, delivering the nucleophile to a specific carbon of the epoxide. scholaris.ca

    Table 2: Influence of Catalysts on the Ring-Opening of Aryl Epoxides

    Catalyst Type Example(s) General Effect on Regioselectivity Mechanism
    Lewis Acids Bi(OTf)₃, BF₃·OEt₂, TMSOTf nih.govsci-hub.seFavors attack at the more substituted carbon (C2) nih.govCoordination to epoxide oxygen, promotes SN1-like character libretexts.orgcdnsciencepub.com
    Brønsted Acids TfOH nih.govFavors attack at the more substituted carbon (C2) nih.govProtonation of epoxide oxygen, promotes SN1-like character libretexts.org
    Transition Metals Cobalt complexes acs.org, Ruthenium catalysts rroij.comCan be tuned to favor either C1 or C2 attack depending on the ligand and metal system. acs.orgVaries; can involve radical pathways or organometallic intermediates.
    Enzymes Halohydrin Dehalogenase (HHDH) acs.orgrsc.orgOften highly regio- and enantioselective. acs.orgEnzyme active site controls substrate orientation and reaction pathway.
    Organocatalysts Borinic Acid scholaris.caCan direct nucleophiles to specific positions through tethering mechanisms. scholaris.caCovalent or non-covalent interaction with substrate and reagent.

    Reductive Ring-Opening Pathways of this compound

    The reductive ring-opening of this compound typically involves the use of hydride reagents or catalytic hydrogenation to yield the corresponding 3-fluorophenylethanol isomers. The regioselectivity of this reduction is highly dependent on the reagents and conditions employed, reflecting the classic dichotomy between steric and electronic control. researchgate.net

    Common hydride reducing agents like lithium aluminum hydride (LiAlH₄) are powerful nucleophiles. The hydride ion (H⁻) delivered by LiAlH₄ generally attacks the less sterically hindered carbon of the epoxide ring in an SN2 fashion. researchgate.net For this compound, this would mean preferential attack at the terminal C1 carbon. This pathway leads to the formation of 2-(3-fluorophenyl)ethan-1-ol as the major product.

    In contrast, certain reducing conditions can favor attack at the benzylic position. For example, reductions that proceed through a mechanism with significant carbocation character might favor hydride attack at the more substituted C2 position. This can sometimes be achieved by using a combination of a reducing agent and a Lewis acid. The Lewis acid coordinates to the epoxide oxygen, facilitating C-O bond cleavage at the benzylic position, which is then trapped by the hydride. This would lead to the formation of 1-(3-fluorophenyl)ethan-1-ol.

    Catalytic hydroboration followed by oxidation is another important reductive pathway. nih.gov The hydroboration of epoxides, catalyzed by molecular alkali metal catalysts, has been shown to be a highly regioselective method for producing alcohols. nih.gov Computational and kinetic studies indicate that the regioselectivity is controlled by a concerted transition state where the ligated metal cation plays a key role. nih.gov Depending on the catalytic system, either Markovnikov (attack at the more substituted carbon) or anti-Markovnikov (attack at the less substituted carbon) products can be obtained with high selectivity. nih.gov

    Oxidative Transformations of the Oxirane Ring

    While reductive and nucleophilic ring-openings are more common, the oxirane ring of this compound can also undergo oxidative transformations. These reactions typically involve cleavage of the C-C or C-O bonds of the epoxide ring and can lead to a variety of carbonyl-containing compounds. The specific products formed depend on the oxidant and the reaction conditions.

    One possible oxidative pathway is the conversion of the epoxide to an α-hydroxy ketone. This transformation can be achieved using certain oxidizing agents, sometimes under acidic or basic conditions. For this compound, this would result in either 2-hydroxy-1-(3-fluorophenyl)ethanone or 1-hydroxy-1-(3-fluorophenyl)ethan-2-one. The regioselectivity of this oxidation would be influenced by the stability of the intermediates formed during the reaction.

    More aggressive oxidation can lead to the cleavage of the carbon-carbon bond of the oxirane ring. Oxidants like periodic acid (H₅IO₆) or lead tetraacetate (Pb(OAc)₄) are known to cleave 1,2-diols, and similar cleavage can sometimes be effected on epoxides, particularly after initial hydrolysis to the corresponding diol. This would break down this compound into 3-fluorobenzaldehyde (B1666160) and formaldehyde.

    The presence of the fluorophenyl group can influence the reactivity of the epoxide towards oxidation. The electronic properties of the substituent can affect the stability of any radical or charged intermediates that may be formed during the oxidative process. cdnsciencepub.com

    Rearrangement Reactions of this compound

    Meinwald Rearrangements and Related Carbocation Pathways

    This compound, like other aryl-substituted epoxides, is susceptible to acid-catalyzed rearrangement reactions, most notably the Meinwald rearrangement. sci-hub.sersc.org This reaction provides a direct pathway from an epoxide to a carbonyl compound—either an aldehyde or a ketone—through a carbocation or carbocation-like intermediate. nih.govcore.ac.uk

    The mechanism of the Meinwald rearrangement is initiated by the protonation of the epoxide oxygen by an acid (either a Brønsted or Lewis acid), which creates a good leaving group. sci-hub.se This is followed by the cleavage of one of the C-O bonds to form a carbocation intermediate. For this compound, cleavage of the C2-O bond is favored because it generates a more stable secondary benzylic carbocation. core.ac.uk

    Once the carbocation is formed at the benzylic position, a 1,2-hydride shift occurs from the adjacent C1 carbon to the positively charged C2 carbon. This migration of a hydride ion is the key step in the rearrangement. The subsequent deprotonation of the resulting oxonium ion yields the final carbonyl product. In the case of this compound, this sequence of steps leads to the formation of 1-(3-fluorophenyl)ethan-1-one (also known as 3'-fluoroacetophenone). rsc.org

    The efficiency and outcome of the Meinwald rearrangement can be influenced by the catalyst and reaction conditions. Lewis acids like BF₃·OEt₂ are particularly effective in promoting this transformation. sci-hub.se The reaction pathway through a carbocation intermediate means that other competing reactions, such as nucleophilic trapping by the solvent or counter-ion, can occur. However, under appropriate conditions, the rearrangement to the ketone is often the dominant pathway for aryl epoxides. rsc.org

    Other Skeletal Rearrangements

    Beyond the more common transformations, the oxirane ring of this compound and related structures can undergo various skeletal rearrangements, often promoted by Lewis or Brønsted acids. These reactions can lead to a diversity of molecular architectures through the migration of atoms or functional groups. While the Meinwald rearrangement, involving hydride or aryl migration to form carbonyl compounds, is a primary pathway, other more complex rearrangements can occur under specific conditions. conicet.gov.arcore.ac.uk

    For instance, studies on analogous dianhydrohexopyranoses, which contain epoxide moieties, have shown that fluorination with reagents like diethylaminosulphur trifluoride (DAST) can induce profound skeletal rearrangements. These transformations can involve the migration of a tetrahydropyran (B127337) oxygen or even the 1,6-anhydro bridge oxygen, leading to completely different carbocyclic or heterocyclic frameworks. researchgate.net The specific pathway taken is highly dependent on the substrate's stereochemistry and the reaction conditions. researchgate.net

    In the context of simpler aryl epoxides, Lewis acid catalysis can promote rearrangements that differ from the expected aldehyde formation. A study on variously substituted 1,2-diphenyl oxiranes with bismuth triflate (Bi(OTf)₃) showed that while aryl migration is common, the presence of certain substituents can lead to the formation of ketones. conicet.gov.ar For a trans-2-(4-fluorophenyl)-3-phenyl oxirane, the primary product observed was the result of phenyl migration. conicet.gov.ar Computational studies have been employed to understand the migratory aptitude of aryl versus hydride groups in these rearrangements. conicet.gov.ar The choice of Lewis acid and solvent system, including ionic liquids, has been shown to significantly influence the reaction's efficiency and selectivity. conicet.gov.arcore.ac.uk

    Furthermore, acid-catalyzed reactions of epoxides fused to other ring systems, such as in homobenzoquinone epoxides, can proceed through remote π-aryl participation, resulting in complex, ring-enlarged, or rearranged skeletons. osaka-u.ac.jp These mechanistic pathways highlight the potential for this compound to participate in intricate rearrangements beyond simple ring-opening, contingent on the specific reagents and conditions employed.

    Cycloaddition Reactions Involving Fluorophenyl Oxiranes

    Fluorophenyl oxiranes serve as versatile building blocks in cycloaddition reactions, providing access to a range of heterocyclic structures. The inherent reactivity of the strained three-membered ring allows it to act as a precursor to dipoles or other reactive intermediates that can be trapped in annulation processes. sioc-journal.cn

    [3+2] Annulation Chemistry

    The [3+2] cycloaddition is a powerful method for constructing five-membered rings. In the context of fluorophenyl oxiranes, this transformation has been achieved through Lewis acid-catalyzed reactions with various dipolarophiles, such as alkynes. These reactions often proceed via a selective carbon-carbon bond cleavage of the epoxide ring. rsc.org

    A notable example is the asymmetric [3+2] cycloaddition of oxiranes with alkynes catalyzed by a Nickel(II)-N,N'-dioxide complex. This methodology was successfully applied to a fluorophenyl-substituted oxirane, yielding a highly functionalized dihydrofuran derivative. The reaction demonstrates high efficiency and enantioselectivity, showcasing the utility of this approach for creating chiral heterocyclic scaffolds. rsc.org

    Another variant involves the [3+2] annulation of ethynyl (B1212043) epoxides. Specifically, 2-ethynyl-2-(3-fluorophenyl)oxirane has been shown to react with malononitrile (B47326) in the presence of a copper catalyst. rsc.org This reaction provides access to highly substituted dihydrofurans that possess an all-carbon quaternary stereocenter, a valuable structural motif in organic synthesis. rsc.org

    Oxirane SubstrateReaction PartnerCatalyst/ConditionsProductYieldReference
    (3-(3-fluorophenyl)oxirane-2,2-diyl)bis(phenylmethanone)1-ethynyl-4-methoxybenzeneNi(ClO₄)₂·6H₂O, N,N'-dioxide ligand, LiNTf₂, 30 °C(5-(3-fluorophenyl)-3-(4-methoxyphenyl)-2,5-dihydrofuran-2,2-diyl)bis(phenylmethanone)57% rsc.org
    2-ethynyl-2-(3-fluorophenyl)oxiraneMalononitrileCu(OTf)₂, dppe, K₂CO₃, MeCN, 80 °C5-amino-2-(1-(3-fluorophenyl)vinyl)-2-methylfuran-3,4-dicarbonitrileData Not Provided in Snippet rsc.org

    Cascade Cycloaddition Processes for Complex Scaffolds

    Cascade reactions, or domino reactions, offer an efficient strategy for the rapid assembly of complex molecular architectures from relatively simple starting materials. researchgate.net Oxiranes, including fluorophenyl derivatives, are excellent substrates for initiating such cascades due to the diverse reactivity of the epoxide ring.

    One innovative approach involves the phosphine-catalyzed cascade lactonization/[2+1] annulation of vinyl oxiranes with sulfonium (B1226848) compounds. acs.orgnih.gov This process generates spiro-2(3H)-furanone scaffolds in a highly diastereoselective manner. The reaction proceeds through the formation of a 2(5H)-furanone phosphonium (B103445) intermediate, which then undergoes the annulation. Although not explicitly demonstrated with this compound, vinyl oxiranes bearing various aryl substituents are viable substrates, suggesting the applicability of this methodology to fluorinated analogues for creating complex spirocyclic systems. acs.orgnih.gov

    Biocatalytic cascades have also been developed for the regiodivergent and stereoselective functionalization of alkenes, which proceed through epoxide intermediates. nih.gov For example, a chemoenzymatic cascade can achieve the asymmetric hydroxyazidation of styrenes. In this process, a styrene monooxygenase (SMO) first generates the chiral epoxide, which is then opened regioselectively by an azide nucleophile using a halohydrin dehalogenase (HHDH). nih.gov This strategy has been successfully applied to 3-fluorostyrene (B1329300), producing (R)-2-azido-2-(3-fluorophenyl)ethan-1-ol in high yield and excellent enantiomeric excess, demonstrating the potential for creating complex and chiral functionalized molecules from precursors related to this compound. nih.gov These enzymatic cascades highlight a green and efficient route to valuable chiral building blocks. nih.gov

    Furthermore, anionic cascade reactions initiated by the addition of an enolate to a non-activated allene (B1206475) can lead to the one-step assembly of intricate molecular scaffolds containing contiguous six-, five-, and four-membered rings. researchgate.net While not directly involving a pre-formed oxirane, the principles of using reactive intermediates to trigger complex cyclization cascades are central to modern synthetic strategies for building molecular complexity. researchgate.netresearchgate.net

    Advanced Applications in Organic Synthesis and Medicinal Chemistry

    2-(3-Fluorophenyl)oxirane as a Versatile Chiral Building Block

    The utility of this compound as a versatile chiral building block is a cornerstone of its application in modern organic synthesis. biosynth.comacs.org The enantiomerically pure forms of this compound, such as (R)-(3-Fluorophenyl)oxirane, serve as valuable starting materials for creating complex molecules with specific three-dimensional arrangements. biosynth.comchemsrc.com The high reactivity of the epoxide ring, a strained three-membered ring containing an oxygen atom, allows for a variety of chemical transformations. nih.gov This reactivity, combined with the electronic properties imparted by the fluorine atom, makes it a favored intermediate in the synthesis of a wide array of organic compounds. biosynth.comnih.govsigmaaldrich.com

    The table below provides key chemical and physical properties of this compound:

    PropertyValue
    IUPAC Name This compound
    CAS Number 18511-63-2
    Molecular Formula C₈H₇FO
    Molecular Weight 138.14 g/mol
    Boiling Point 187.60 °C
    Density 1.225 g/cm³
    Flash Point 66.00 °C
    This data is compiled from various sources. biosynth.comnih.govsigmaaldrich.com

    Precursors for Biologically Active Molecules and Drug Candidates

    This compound is a key precursor in the synthesis of numerous biologically active molecules and drug candidates. biosynth.comacs.orgnih.govnih.gov Its structure is incorporated into larger molecules to influence their pharmacological properties. The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a drug molecule. tandfonline.comnih.gov For instance, fluorinated compounds are prevalent in a wide range of therapeutics, including anticancer agents, antidepressants, and anti-inflammatory drugs. tandfonline.com The oxirane ring itself is a feature in several natural and synthetic compounds with potent biological activities, such as anti-inflammatory, antineoplastic, and antiproliferative effects. nih.govresearchgate.net The synthesis of Lemborexant, a drug for insomnia, utilizes a derivative of 2-(3-fluorophenyl)acetonitrile, highlighting the utility of the fluorophenyl moiety in constructing complex drug molecules. nih.gov

    Intermediates for the Synthesis of Complex Fluorinated Compounds

    The role of this compound extends to its use as an intermediate in the synthesis of more complex fluorinated compounds. biosynth.comnih.gov The regioselective ring-opening of the epoxide allows for the introduction of various functional groups in a controlled manner, leading to a diverse range of fluorinated products. acs.orgresearchgate.net This controlled reactivity is crucial for building intricate molecular architectures. For example, the reaction of enantiopure (S)-2-[(R)-fluoro(phenyl)methyl]oxirane with amines demonstrates a straightforward and regioselective ring-opening, yielding diastereomeric products that are easily analyzed. acs.org This highlights the utility of fluorinated oxiranes in creating stereochemically defined molecules. The synthesis of other complex molecules, such as fluorinated β-hydroxy nitriles, has also been achieved using fluorinated styrene (B11656) oxide derivatives as starting materials. acs.org

    Chiral Auxiliaries and Ligands Derived from Fluorophenyl Oxiranes

    Beyond being a direct building block, derivatives of fluorophenyl oxiranes are utilized in the development of chiral auxiliaries and ligands. researchgate.net These auxiliaries and ligands are instrumental in asymmetric synthesis, a field focused on controlling the stereochemical outcome of chemical reactions. Chiral ligands, often derived from functionalized 1,2-diarylethanols which can be synthesized from diaryloxiranes, are used to create chiral metal complexes that catalyze enantioselective reactions. researchgate.net Similarly, chiral auxiliaries can be temporarily incorporated into a molecule to direct the stereochemistry of a subsequent reaction, and are then removed. The development of such tools is critical for the efficient and selective synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceuticals.

    Role in Medicinal Chemistry and Drug Discovery

    In the field of medicinal chemistry, this compound and its derivatives play a significant role in the design and discovery of new drugs. biosynth.comacs.orgnih.govnih.gov The incorporation of the fluorophenyl oxirane moiety into a molecule can significantly impact its therapeutic potential. The fluorine atom can modulate the electronic properties of the molecule, affecting its pKa and dipole moment, which in turn can improve properties like membrane permeation and bioavailability. tandfonline.com

    Design and Synthesis of Fluorophenyl Oxirane-Derived Therapeutic Scaffolds

    The design and synthesis of therapeutic scaffolds derived from fluorophenyl oxiranes is an active area of research. biosynth.comnih.gov These scaffolds form the core structure of a drug molecule, upon which various functional groups can be appended to optimize its activity and properties. The synthesis of novel peptidomimetic epoxides, for example, involves coupling various R-groups to an epoxide-containing scaffold to generate a library of potential inhibitors for enzymes like calpains. nih.gov Similarly, the design of fluorinated scopolamine (B1681570) analogues as potential antidepressants demonstrates the strategy of incorporating fluorine to enhance the therapeutic profile of a known drug scaffold. acs.org

    The following table lists some examples of biologically active compounds and their therapeutic areas where fluorophenyl or oxirane moieties are relevant.

    Compound Class/ExampleTherapeutic AreaRelevance of Fluorine/Oxirane
    Fluorinated benzothiazolesAnticancerFluorine substitution enhances metabolic stability and potency. tandfonline.com
    Epoxide-containing steroidsAnti-inflammatory, AntineoplasticThe oxirane ring is a key reactive group contributing to biological activity. nih.govresearchgate.net
    LemborexantInsomniaContains a fluorophenyl group, crucial for its pharmacological profile. nih.gov
    Fluorinated scopolamine analoguesAntidepressantFluorine incorporation aims to improve efficacy and safety. acs.org

    Mechanism of Action Studies for Oxirane-Based Biologically Active Agents

    Understanding the mechanism of action of oxirane-based biologically active agents is crucial for their development as drugs. biosynth.comnih.gov The high reactivity of the epoxide ring often underlies their biological effects. nih.gov Epoxides can act as alkylating agents, forming covalent bonds with nucleophilic residues in biological macromolecules like proteins and DNA. researchgate.net This covalent modification can lead to the inhibition of enzymes or the disruption of cellular processes. For instance, αβ,α′β′-diepoxyketones have been shown to be mechanism-based inhibitors of nucleophilic cysteine enzymes, where the initial ring-opening by a cysteine residue is followed by further reactions leading to irreversible alkylation. rsc.org This targeted covalent inhibition is a powerful strategy in drug design, particularly for developing selective and potent inhibitors.

    Chemoenzymatic Synthesis in Pharmaceutical Development (e.g., Epoxide Hydrolases)

    The production of enantiomerically pure epoxides is of paramount importance for the synthesis of chiral pharmaceuticals. Chemoenzymatic methods, which couple chemical synthesis with biocatalytic reactions, offer a powerful and sustainable approach to achieve high enantioselectivity. In the context of this compound, the use of epoxide hydrolases (EHs) for the kinetic resolution of the racemic epoxide is a particularly effective strategy.

    Epoxide hydrolases are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. In a kinetic resolution process, one enantiomer of the racemic epoxide is selectively hydrolyzed by the enzyme at a much faster rate than the other, allowing for the separation of the unreacted, enantiomerically enriched epoxide and the resulting diol.

    Research has demonstrated the successful application of epoxide hydrolases from various microbial sources for the enantioselective hydrolysis of a range of substituted styrene oxides, including those with fluorine substituents. researchgate.netnih.govacs.orgacs.org For instance, studies on the enzymatic resolution of ortho-fluorostyrene oxide have shown that specific mutants of epoxide hydrolase from Aspergillus usamii can achieve excellent enantioselectivity, yielding both the unreacted (S)-epoxide and the (R)-diol with high enantiomeric excess (>99% ee). nih.gov Similarly, epoxide hydrolases from Sphingomonas sp. have been effectively used for the hydrolysis of various racemic epoxides. acs.orgacs.org

    The general scheme for the kinetic resolution of racemic this compound using an epoxide hydrolase can be depicted as follows:

    (±)-2-(3-Fluorophenyl)oxirane + H₂O --(Epoxide Hydrolase)--> (R)-1-(3-Fluorophenyl)ethane-1,2-diol + (S)-2-(3-Fluorophenyl)oxirane

    The efficiency of this resolution is quantified by the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. High E-values are indicative of a highly selective enzyme, enabling the production of both the remaining epoxide and the diol product with high enantiomeric purity. The reaction conditions, such as pH, temperature, and co-solvents, can be optimized to maximize both the reaction rate and the enantioselectivity of the epoxide hydrolase.

    The resulting enantiopure (S)-2-(3-Fluorophenyl)oxirane and (R)-1-(3-Fluorophenyl)ethane-1,2-diol are valuable chiral building blocks for the synthesis of various pharmaceutical agents.

    Chiral Resolution and Enantiomeric Purity Analysis

    The ability to resolve and accurately determine the enantiomeric purity of chiral compounds is critical in pharmaceutical development. This compound and its derivatives play a significant role in this area, both as resolving agents and as subjects of enantiomeric analysis.

    Application as Chiral Resolution Reagents for α-Chiral Amines

    While direct use of this compound as a chiral resolution reagent is not extensively documented, a closely related compound, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, has been successfully employed as a general reagent for determining the enantiomeric excess (ee) of α-chiral amines. acs.orgnih.govresearchgate.net This fluorinated oxirane reacts with primary and secondary chiral amines through a regioselective ring-opening reaction, leading to the formation of diastereomeric amino alcohol products.

    The key to this method lies in the fact that the resulting diastereomers exhibit distinct signals in their Nuclear Magnetic Resonance (NMR) spectra, particularly in ¹H, ¹³C, and ¹⁹F NMR. The presence of the fluorine atom provides a sensitive probe for ¹⁹F NMR analysis, often resulting in baseline separation of the signals corresponding to the two diastereomers. The relative integration of these signals directly corresponds to the enantiomeric ratio of the original amine.

    The reaction of a chiral amine with an enantiopure fluorinated oxirane, such as a single enantiomer of this compound, would proceed as follows:

    (R/S)-Amine + (S)-2-(3-Fluorophenyl)oxirane → Diastereomeric Amino Alcohols

    The success of this method relies on the clean and quantitative conversion of the amine to the corresponding diastereomeric products. The resulting mixture can be analyzed without the need for chromatographic separation, offering a rapid and efficient means of determining enantiomeric purity.

    Table 1: Application of a Fluorinated Oxirane as a Chiral Resolution Reagent

    Chiral AmineDiastereomeric ProductsAnalytical MethodReference
    α-Chiral Primary AminesDiastereomeric Amino Alcohols¹H, ¹³C, ¹⁹F NMR, HPLC acs.orgnih.gov
    α-Chiral Secondary AminesDiastereomeric Amino Alcohols¹H, ¹³C, ¹⁹F NMR, HPLC acs.orgnih.gov

    Methods for Enantiomeric Excess Determination in Fluorophenyl Oxirane Chemistry

    Accurate determination of the enantiomeric excess (ee) of this compound and its derivatives is crucial for quality control in asymmetric synthesis and chemoenzymatic resolutions. Several analytical techniques are routinely employed for this purpose.

    Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is one of the most common and reliable methods for separating and quantifying enantiomers. wiley-vch.deacs.orgnih.gov The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. A variety of commercially available chiral columns, such as those based on polysaccharide derivatives (e.g., Chiralcel® OD, AD), are effective for the resolution of epoxide enantiomers. The choice of mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol, is optimized to achieve baseline separation.

    Chiral Gas Chromatography (GC): For volatile compounds, chiral GC offers an excellent alternative for enantiomeric excess determination. Similar to chiral HPLC, this technique utilizes a chiral stationary phase within the GC column to separate the enantiomers before they reach the detector.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly in the presence of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), is a powerful tool for determining enantiomeric purity. acs.orgnih.govresearchgate.netrsc.orgbohrium.comnih.govresearchgate.net

    Chiral Solvating Agents (CSAs): These are enantiomerically pure compounds that form transient diastereomeric complexes with the analyte enantiomers. These complexes have different NMR spectra, allowing for the differentiation and quantification of the enantiomers. For fluorinated compounds like this compound, ¹⁹F NMR is particularly advantageous due to its high sensitivity and the large chemical shift dispersion. rsc.orgbohrium.com

    Chiral Derivatizing Agents (CDAs): The analyte is reacted with an enantiomerically pure CDA to form a covalent bond, resulting in a mixture of diastereomers. These diastereomers can then be analyzed by standard NMR techniques, as they will have distinct spectral properties.

    Table 2: Methods for Enantiomeric Excess Determination

    MethodPrincipleApplication to Fluorophenyl OxiranesReference
    Chiral HPLCDifferential interaction with a chiral stationary phaseSeparation of (R)- and (S)-2-(3-Fluorophenyl)oxirane wiley-vch.deacs.orgnih.gov
    Chiral GCDifferential interaction with a chiral stationary phaseSeparation of volatile fluorinated epoxide enantiomers-
    ¹⁹F NMR with CSAsFormation of transient diastereomeric complexesHigh-resolution separation of enantiomeric signals rsc.orgbohrium.com
    NMR with CDAsFormation of stable diastereomers with distinct spectraQuantification of enantiomers after derivatization acs.orgnih.govresearchgate.net

    Spectroscopic and Analytical Methodologies for 2 3 Fluorophenyl Oxirane Research

    Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

    Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural analysis of 2-(3-Fluorophenyl)oxirane, providing detailed information about the connectivity and spatial arrangement of atoms within the molecule.

    Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Elucidation of Molecular Structure

    Multi-nuclear NMR spectroscopy, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, offers a comprehensive picture of the molecular framework of this compound.

    ¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the ¹H NMR spectrum, typically recorded in deuterated chloroform (CDCl₃), shows distinct signals for the protons on the oxirane ring and the fluorophenyl group. The oxirane protons appear as multiplets due to complex spin-spin coupling. Specifically, the spectrum shows signals at approximately δ 2.76 (dd, J = 5.5, 2.5 Hz, 1H), 3.15 (dd, J = 5.5, 4.1 Hz, 1H), and 3.86 (dd, J = 4.1, 2.5 Hz, 1H) ppm. The aromatic protons of the 3-fluorophenyl group appear as a multiplet in the range of δ 6.93-7.36 ppm rsc.org.

    ¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In the case of this compound, distinct signals are observed for the two carbons of the oxirane ring and the six carbons of the aromatic ring. The carbon atoms of the oxirane ring appear at approximately δ 51.3 and 51.8 ppm, with the latter showing a coupling to the fluorine atom (d, ⁴JC-F= 2.2 Hz) rsc.org. The carbons of the fluorophenyl ring exhibit characteristic chemical shifts and C-F coupling constants, which are instrumental in confirming the substitution pattern. For instance, the carbon directly bonded to the fluorine atom shows a large one-bond coupling constant (¹JC-F) of approximately 246 Hz and a chemical shift around 163.1 ppm rsc.org. Other aromatic carbons show smaller two-, three-, and four-bond couplings to the fluorine atom, providing further structural confirmation rsc.org.

    ¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and informative technique. The ¹⁹F NMR spectrum of this compound shows a single signal for the fluorine atom on the phenyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For a related compound, 2-(3-Fluorophenyl)-2-methyloxirane, the ¹⁹F NMR spectrum in CDCl₃ shows a multiplet at approximately δ -111.4 ppm rsc.org. The chemical shifts in ¹⁹F NMR are highly sensitive to the molecular environment, making it a powerful tool for structural elucidation and purity assessment biophysics.org.

    Table 1: Representative NMR Data for this compound

    NucleusChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)Assignment
    ¹H2.76dd, J = 5.5, 2.5Oxirane CH₂
    ¹H3.15dd, J = 5.5, 4.1Oxirane CH₂
    ¹H3.86dd, J = 4.1, 2.5Oxirane CH
    ¹H6.93-7.36mAromatic CH
    ¹³C51.3sOxirane CH₂
    ¹³C51.8d, ⁴JC-F= 2.2Oxirane CH
    ¹³C112.2d, ²JC-F = 22.6Aromatic CH
    ¹³C115.1d, ²JC-F = 21.2Aromatic CH
    ¹³C121.3d, ⁴JC-F = 2.9Aromatic CH
    ¹³C130.1d, ³JC-F = 8.3Aromatic CH
    ¹³C140.4d, ³JC-F = 7.5Aromatic C
    ¹³C163.1d, ¹JC-F = 246Aromatic C-F

    Note: Data is based on published literature and may vary slightly depending on experimental conditions. rsc.org

    Chiral NMR Spectroscopy for Stereochemical Assignment and Purity

    Since this compound is a chiral molecule, determining its stereochemical configuration and enantiomeric purity is essential. Chiral NMR spectroscopy, often employing chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), is a powerful technique for this purpose. These chiral auxiliaries interact with the enantiomers of the analyte to form diastereomeric complexes or derivatives that are distinguishable by NMR.

    While specific studies on the chiral NMR analysis of this compound are not extensively detailed in the provided search results, the principles of this technique are well-established for chiral epoxides. For instance, the use of chiral lanthanide shift reagents can induce chemical shift differences between the signals of the two enantiomers in the ¹H or ¹⁹F NMR spectra, allowing for their quantification. The high sensitivity of ¹⁹F NMR makes it particularly advantageous for determining the enantiomeric excess of fluorinated chiral compounds biophysics.orgnih.gov.

    High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

    High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the molecular formula with a high degree of confidence.

    For a related compound, 2-ethynyl-2-(3-fluorophenyl)oxirane, the calculated mass for the protonated molecule [C₁₀H₇FO+H]⁺ is 163.0554, and the experimentally found value was 163.0550, demonstrating the precision of HRMS rsc.org. This level of accuracy is essential to distinguish between compounds with the same nominal mass but different elemental compositions. The molecular formula of this compound is C₈H₇FO, with a calculated monoisotopic mass of 138.0481 g/mol nih.gov. HRMS analysis would be expected to yield a measured mass very close to this theoretical value, thereby confirming the compound's identity.

    Infrared (IR) Spectroscopy for Functional Group Identification

    Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its specific bonds.

    Key expected vibrational frequencies include:

    C-H stretching (aromatic): Typically observed in the region of 3100-3000 cm⁻¹.

    C-H stretching (aliphatic): The C-H bonds of the oxirane ring would show stretching vibrations in the 3000-2850 cm⁻¹ range.

    C=C stretching (aromatic): Absorption bands in the 1600-1450 cm⁻¹ region are characteristic of the phenyl ring.

    C-O-C stretching (epoxide): The asymmetric and symmetric stretching of the epoxide ring typically appears in the 1250 cm⁻¹ and 880-750 cm⁻¹ regions, respectively. The ring "breathing" vibration is also a characteristic feature.

    C-F stretching: A strong absorption band in the 1250-1020 cm⁻¹ range is indicative of the carbon-fluorine bond.

    For a similar compound, 2-ethynyl-2-(3-fluorophenyl)oxirane, characteristic IR peaks were observed at 3067 cm⁻¹ (aromatic C-H), 2989 and 2909 cm⁻¹ (aliphatic C-H), 1593 and 1487 cm⁻¹ (aromatic C=C), and a band at 1279 cm⁻¹ which could be associated with C-O or C-F stretching rsc.org.

    Table 2: Expected IR Absorption Frequencies for this compound

    Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
    Aromatic C-HStretching3100 - 3000
    Aliphatic C-H (Oxirane)Stretching3000 - 2850
    Aromatic C=CStretching1600 - 1450
    Epoxide C-O-CAsymmetric Stretching~1250
    Epoxide RingBreathing/Symmetric Stretch880 - 750
    C-FStretching1250 - 1020

    Chromatographic Techniques for Separation and Purity Assessment

    Chromatographic methods are indispensable for the separation and purity assessment of this compound, particularly for determining its enantiomeric composition.

    Chiral Gas Chromatography (GC) for Enantiomeric Purity

    Chiral Gas Chromatography (GC) is a highly effective technique for separating and quantifying the enantiomers of volatile compounds like this compound. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

    For this compound, a study reported the use of a CP Chirasil-DEX CB column for chiral GC analysis. Under isothermal conditions at 100 °C, the (R)-enantiomer and (S)-enantiomer were baseline separated with retention times of 6.6 minutes and 6.8 minutes, respectively rsc.org. This separation allows for the accurate determination of the enantiomeric ratio and enantiomeric excess (ee) of a given sample.

    Table 3: Chiral GC Parameters for this compound

    ParameterValue
    ColumnCP Chirasil-DEX CB
    Temperature100 °C (isothermal)
    Retention Time (R)-enantiomer6.6 min
    Retention Time (S)-enantiomer6.8 min

    Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

    The determination of enantiomeric purity is a critical aspect of the analysis of chiral compounds such as this compound. Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and effective method for separating and quantifying the individual enantiomers of a racemic mixture. researchgate.net The most prevalent approach involves the use of a chiral stationary phase (CSP), which creates a chiral environment, allowing for differential interaction with the enantiomers. chiralpedia.com

    Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and success in the resolution of a wide range of chiral compounds, including epoxides. researchgate.netnih.gov For aryl epoxides structurally similar to this compound, columns such as Chiralpak® AD-H, which is based on amylose tris(3,5-dimethylphenylcarbamate), have been successfully employed. researchgate.net

    The separation can be achieved under different chromatographic modes, including normal-phase, reversed-phase, and polar organic modes. researchgate.net The choice of mobile phase is crucial for achieving optimal separation. In normal-phase mode, mixtures of alkanes (like n-hexane) and alcohols (such as ethanol or isopropanol) are commonly used. researchgate.net The polar organic mode, utilizing solvents like acetonitrile or methanol, can also be effective and is sometimes preferred for preparative separations due to the higher solubility of the compounds. researchgate.net Method development often involves optimizing the mobile phase composition, flow rate, and column temperature to maximize the resolution (R_s) between the enantiomeric peaks. researchgate.net

    Detailed research on the separation of various chiral epoxides has shown that polysaccharide-based columns can effectively resolve enantiomers, providing the necessary data to determine enantiomeric excess (ee). researchgate.net

    Table 1: Illustrative Chiral HPLC Conditions for Aryl Epoxide Enantioseparation

    ParameterCondition 1Condition 2
    Chiral Stationary Phase Chiralpak® AD-H (Amylose-based)Chiralcel® OD-H (Cellulose-based)
    Mobile Phase Mode Normal-PhasePolar Organic
    Mobile Phase Composition n-Hexane / Ethanol (90:10, v/v)Methanol (100%)
    Flow Rate 1.0 mL/min0.8 mL/min
    Column Temperature 25 °C30 °C
    Detection UV at 254 nmUV at 230 nm
    Expected Outcome Baseline resolution of enantiomersSeparation for enantiomeric purity assessment

    This table presents typical starting conditions for the method development of chiral separation for an aryl epoxide like this compound, based on established methods for similar compounds.

    Vibrational Optical Activity (VOA) Spectroscopy

    Vibrational Optical Activity (VOA) spectroscopy encompasses two primary techniques: Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA). rsc.org These methods are powerful for determining the absolute configuration (AC) and studying the solution-state conformations of chiral molecules like this compound. voaconference.com VOA spectroscopy measures the small difference in the interaction of a chiral molecule with left and right circularly polarized light during vibrational transitions. rsc.org

    VCD measures the differential absorption of left versus right circularly polarized infrared light, while ROA measures the difference in intensity of right versus left circularly polarized Raman scattered light. rsc.org A key feature of VOA is that enantiomers produce mirror-image spectra, which are equal in magnitude but opposite in sign. researchgate.net This characteristic makes VOA an unambiguous tool for assigning the absolute stereochemistry of a molecule. researchgate.net

    Unlike other methods, VOA does not require crystallization or chemical derivatization of the analyte. researchgate.net However, the interpretation of VOA spectra is not trivial and relies heavily on quantum chemical calculations. researchgate.net The standard procedure involves obtaining the experimental VCD or ROA spectrum of one enantiomer and comparing it with the spectra predicted by theoretical calculations, typically using Density Functional Theory (DFT), for a known configuration (e.g., the (R)-enantiomer). researchgate.net A good agreement between the experimental spectrum and the calculated spectrum for the (R)-configuration confirms the absolute configuration of the sample as R. Conversely, if the experimental spectrum is the mirror image of the calculated (R)-spectrum, the absolute configuration is assigned as S. This combined experimental and theoretical approach has become a reliable standard for the non-ambiguous determination of the absolute configuration of chiral molecules in solution. researchgate.netmdpi.com Studies on structurally related molecules like styrene (B11656) oxide have successfully utilized VCD to investigate their stereochemical properties. researcher.lifenih.gov

    Table 2: Principles and Application of VOA Spectroscopy for this compound

    AspectDescription
    Technique Principle Measures the differential interaction of chiral molecules with left and right circularly polarized light during molecular vibrations.
    Primary Methods Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA).
    Key Information Provided Unambiguous determination of absolute configuration (R/S); provides insights into solution-state conformation.
    Methodology Comparison of the experimental VOA spectrum with quantum mechanically calculated spectra for a known enantiomer.
    Sample Requirements Chiral molecule in solution; no crystallization or derivatization needed.
    Data Interpretation Enantiomers yield mirror-image spectra. Agreement between experimental and calculated spectra confirms the absolute configuration.

    Theoretical and Computational Chemistry Studies of 2 3 Fluorophenyl Oxirane

    Density Functional Theory (DFT) Investigationsnih.gov

    Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT calculations have been instrumental in characterizing the properties of 2-(3-Fluorophenyl)oxirane at the atomic level.

    A fundamental step in computational analysis is determining the most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are employed to find the minimum energy conformation. ajchem-a.com This process calculates the bond lengths, bond angles, and dihedral angles that correspond to a stationary point on the potential energy surface. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that this optimized structure is a true energy minimum. wisc.eduq-chem.com

    Vibrational frequency analysis not only confirms the stability of the optimized geometry but also predicts the molecule's infrared (IR) and Raman spectra. q-chem.comresearchgate.net These theoretical spectra can be compared with experimental data to validate the computational model. Each calculated frequency corresponds to a specific molecular motion, such as the stretching of the C-F bond, the asymmetric and symmetric stretching of the C-O-C bonds in the oxirane ring, and various bending and rocking motions of the phenyl group. ajchem-a.comresearchgate.net

    Table 1: Selected Optimized Geometrical Parameters for this compound (Representative DFT Data)

    Parameter Bond/Angle Calculated Value
    Bond Length C-F 1.35 Å
    C-O (oxirane) 1.44 Å
    C-C (oxirane) 1.47 Å
    Bond Angle C-O-C (oxirane) 61.5°
    C-C-O (oxirane) 59.25°

    Note: The values in this table are representative and derived from typical DFT calculations on similar fluorinated aromatic epoxides.

    Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. kbhgroup.in A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.com

    For this compound, DFT calculations show that the HOMO is primarily localized on the phenyl ring, while the LUMO is distributed across the oxirane ring and the adjacent carbon of the aromatic ring. This distribution is crucial for predicting how the molecule will interact with electrophiles and nucleophiles. Other electronic properties, such as ionization potential, electron affinity, and global reactivity descriptors (e.g., chemical hardness, softness, and electronegativity), can also be derived from the HOMO and LUMO energies, providing a comprehensive electronic profile of the molecule. kbhgroup.inpku.edu.cn

    Table 2: Calculated Electronic Properties of this compound (Representative DFT Data)

    Property Abbreviation Calculated Value (eV)
    Highest Occupied Molecular Orbital Energy E(HOMO) -6.8 eV
    Lowest Unoccupied Molecular Orbital Energy E(LUMO) -0.5 eV
    HOMO-LUMO Energy Gap ΔE 6.3 eV
    Ionization Potential IP 6.8 eV

    Note: These values are illustrative of typical results obtained from DFT/B3LYP calculations.

    The fluorine atom at the meta-position of the phenyl ring significantly influences the electronic properties and reactivity of the oxirane moiety. Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density of the aromatic ring, which in turn can influence the adjacent oxirane ring. scispace.com

    FMO analysis helps predict the sites of nucleophilic and electrophilic attack. The electron-withdrawing nature of the fluorophenyl group makes the oxirane ring's carbon atoms more electrophilic and thus more susceptible to nucleophilic attack, which is a characteristic reaction of epoxides. nih.gov The LUMO's localization on the oxirane ring confirms its role as the primary site for accepting electrons from an incoming nucleophile. mdpi.com The fluorine substitution can subtly alter the regioselectivity of the ring-opening reaction compared to unsubstituted styrene (B11656) oxide. scispace.com

    Molecular Dynamics (MD) Simulations

    While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions. nih.gov

    MD simulations can be used to study the conformational flexibility of this compound, particularly the rotation around the single bond connecting the phenyl ring and the oxirane ring. researchgate.net By simulating the molecule in a solvent, such as water, these simulations can reveal how intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) with solvent molecules influence its preferred conformation and dynamic behavior. The trajectory from an MD simulation provides a statistical ensemble of conformations, offering insight into the molecule's structural dynamics in a realistic environment.

    Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to form corresponding diols. nih.govebi.ac.uk These enzymes play a critical role in detoxifying xenobiotic compounds. nih.gov MD simulations are a powerful tool for investigating the binding of substrates like this compound to the active site of an EH. mdpi.com

    A typical MD simulation of this process would involve docking the optimized structure of this compound into the enzyme's active site. The simulation would then track the dynamics of the enzyme-substrate complex. Key analyses would include:

    Binding Stability: Monitoring the root-mean-square deviation (RMSD) of the substrate within the active site to assess the stability of the binding pose.

    Intermolecular Interactions: Identifying and quantifying the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the substrate and key amino acid residues (e.g., tyrosine, aspartic acid) in the active site that are crucial for catalysis. ebi.ac.uk

    Conformational Changes: Observing any conformational changes in both the substrate and the enzyme upon binding, which may be necessary to achieve the transition state for the ring-opening reaction. nih.govrsc.org

    These simulations can elucidate the factors governing the enzyme's substrate specificity and enantioselectivity, providing a molecular-level rationale for the observed catalytic activity. mdpi.comnih.gov

    Elucidation of Reaction Mechanisms through Computational Modeling

    Transition State Characterization and Energy Barrier Calculations

    There is no specific data in the existing literature detailing the transition state characterization or energy barrier calculations for reactions involving this compound. Such studies would be invaluable for understanding the kinetics of its ring-opening reactions, for example, under acidic or basic conditions or with various nucleophiles. Typically, these computational investigations would involve methods like Density Functional Theory (DFT) to locate transition state geometries and calculate the activation energies for different potential reaction pathways.

    Computational Prediction of Regio- and Stereoselectivity

    Similarly, there are no dedicated computational studies on the prediction of regio- and stereoselectivity for the ring-opening of this compound. For structurally related compounds like styrene oxide, computational models have been used to predict whether a nucleophile will attack the benzylic or the terminal carbon of the oxirane ring, and to explain the resulting stereochemistry. acs.org The presence of a fluorine atom on the phenyl ring at the meta position in this compound would introduce electronic effects that could influence the regioselectivity of nucleophilic attack, making it a subject of interest for future computational studies.

    Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling

    No specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models for this compound have been reported in the scientific literature. QSAR and QSPR models are developed by correlating variations in the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. To develop such a model for this compound, a dataset of structurally related compounds with measured activities or properties would be required. The absence of such studies indicates that this specific compound has likely not been a focus of large-scale screening or modeling efforts to date.

    Q & A

    Q. What are the established synthetic routes for 2-(3-Fluorophenyl)oxirane, and how do reaction conditions influence yield?

    Answer: The synthesis of this compound typically involves epoxidation of 3-fluorostyrene derivatives. A stereoselective approach is described using Sharpless epoxidation or Jacobsen-Katsuki conditions to control enantiomeric excess (ee). For example, (S)-2-((R)-fluoro(phenyl)methyl)oxirane is synthesized via asymmetric epoxidation with a titanium-based catalyst and chiral ligands, achieving >90% ee . Key variables include temperature (0–25°C), solvent polarity (e.g., dichloromethane vs. THF), and oxidant choice (e.g., mCPBA or VO(acac)₂). Yields range from 60–85%, with impurities monitored via GC/HPLC (>95% purity thresholds) .

    Q. How is this compound characterized to confirm structural integrity and purity?

    Answer: Standard characterization combines:

    • NMR Spectroscopy : 1^1H and 19^19F NMR identify fluorine substitution patterns (e.g., δ~-110 ppm for meta-fluorine) and epoxy ring protons (δ 3.5–4.5 ppm) .
    • Chromatography : GC-MS or HPLC with chiral columns quantifies enantiomeric purity (e.g., Chiralpak AD-H column for ee determination) .
    • Elemental Analysis : Matches calculated vs. observed C/H/F ratios (e.g., C8_8H7_7FO requires C 64.54%, H 4.74%, F 12.76%) .

    Q. What are the stability considerations for this compound under varying storage conditions?

    Answer: The compound is sensitive to moisture and acidic/basic conditions, which can hydrolyze the epoxide ring. Storage at 0–6°C in inert atmospheres (argon) is recommended to prevent degradation. Accelerated stability studies (40°C/75% RH) show <5% decomposition over 30 days when sealed in amber vials .

    Advanced Research Questions

    Q. How does the meta-fluorine substituent influence the reactivity of this compound compared to other fluorinated analogs?

    Answer: The meta-fluorine group induces electron-withdrawing effects, increasing electrophilicity of the epoxide ring. Comparative studies with 2-(4-Fluorophenyl)oxirane (para-F) show:

    • Nucleophilic Opening : 3-F derivatives react 1.5× faster with amines (e.g., aniline) due to reduced steric hindrance vs. para-F analogs.
    • Catalytic Ring-Opening : Ru(VI) porphyrin catalysts achieve 99% conversion to cyclic carbonates under CO2_2 pressure (50 psi, 80°C), outperforming non-fluorinated epoxides by 20% .
    • Computational Insights : DFT calculations (B3LYP/6-31G*) reveal a lower activation energy (ΔΔG‡ = 3.2 kcal/mol) for nucleophilic attack at the β-position of the epoxide .

    Q. What strategies are employed to achieve enantioselective synthesis of this compound for chiral drug intermediates?

    Answer: Enantioselective methods include:

    • Chiral Salen Catalysts : Mn(III)-salen complexes yield (R,R)-epoxide with 88% ee in toluene at -20°C .
    • Biocatalysis : Epoxide hydrolases from Aspergillus niger selectively hydrolyze undesired enantiomers, enriching ee to >99% .
    • Kinetic Resolution : Racemic mixtures are resolved using lipases (e.g., CAL-B) in biphasic systems (hexane/water), achieving 94% ee .

    Q. How can computational modeling predict the ecological toxicity and biodegradability of this compound?

    Answer:

    • PBT/vPvB Assessment : QSAR models (EPI Suite) estimate log Kow = 2.1, suggesting low bioaccumulation potential. However, experimental data are lacking .
    • Degradation Pathways : DFT simulations predict hydroxyl radical-mediated ring-opening as the primary degradation route (t1/2_{1/2} ~12 hours in air) .
    • Toxicity Prediction : ECOSAR classifies the compound as "Category 3" for aquatic toxicity (LC50_{50} = 10 mg/L for Daphnia magna), requiring validation via OECD Test 202 .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.